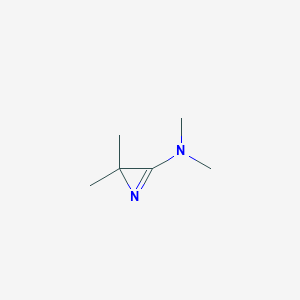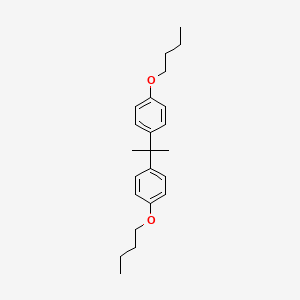
1,1'-Propane-2,2-diylbis(4-butoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 79337: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 79337 involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In an industrial setting, the production of NSC 79337 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product. Industrial production also focuses on minimizing waste and optimizing resource utilization to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: NSC 79337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms or reduce double bonds.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with enhanced properties.
Aplicaciones Científicas De Investigación
NSC 79337 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in cell biology research to investigate cellular processes, such as signal transduction and gene expression.
Medicine: NSC 79337 is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of NSC 79337 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These events can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular pathways involved depend on the specific application and the cellular context in which the compound is used.
Comparación Con Compuestos Similares
NSC 79337 is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Propiedades
Número CAS |
32604-33-4 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-butoxy-4-[2-(4-butoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-7-17-24-21-13-9-19(10-14-21)23(3,4)20-11-15-22(16-12-20)25-18-8-6-2/h9-16H,5-8,17-18H2,1-4H3 |
Clave InChI |
FDDGKCVMRCJRHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


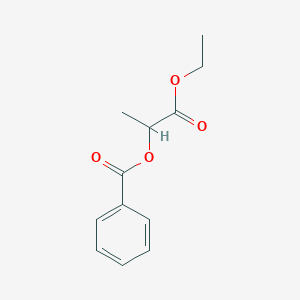
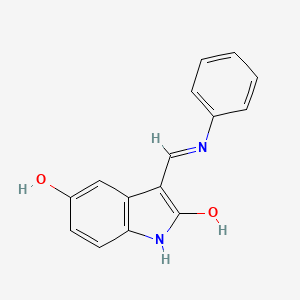
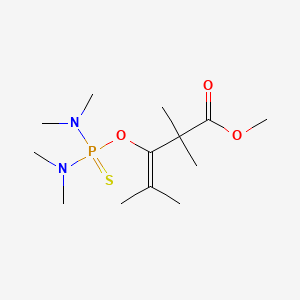
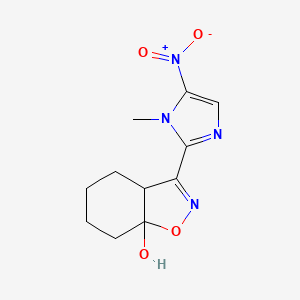
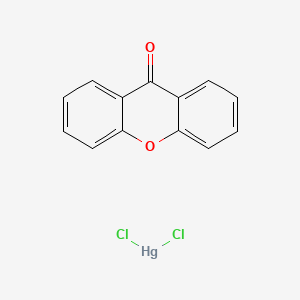
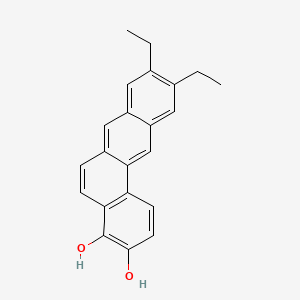
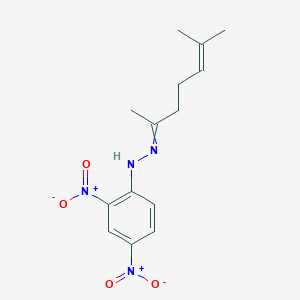


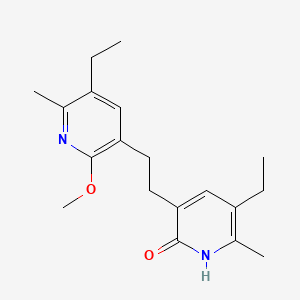
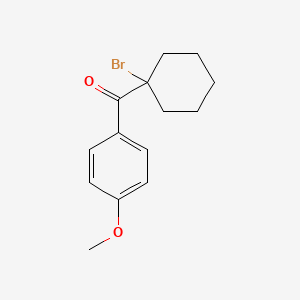
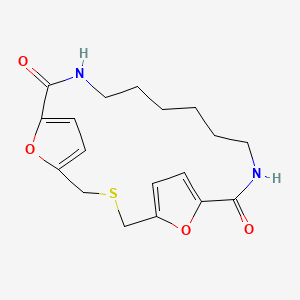
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
